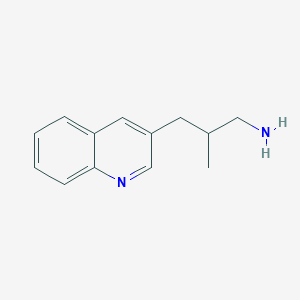
2-Methyl-3-(quinolin-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(quinolin-3-yl)propan-1-amine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system attached to a propan-1-amine chain, making it a valuable scaffold for various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(quinolin-3-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with a suitable amine precursor under specific conditions. For example, the Doebner–von Miller reaction protocol can be used, where aniline and acrolein are reacted in the presence of a strong acid in a flow reactor . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to construct and functionalize the quinoline scaffold .
化学反応の分析
Types of Reactions
2-Methyl-3-(quinolin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
2-Methyl-3-(quinolin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Industry: It is used in the development of new materials and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2-Methyl-3-(quinolin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Quinoxalines: These compounds are structurally related to quinolines and exhibit similar biological activities.
Quinolin-8-amines: These are isomerically related to 2-Methyl-3-(quinolin-3-yl)propan-1-amine and are valuable scaffolds in organic synthesis.
2-Methylquinoline: This compound shares the quinoline core structure and is used in similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
2-methyl-3-quinolin-3-ylpropan-1-amine |
InChI |
InChI=1S/C13H16N2/c1-10(8-14)6-11-7-12-4-2-3-5-13(12)15-9-11/h2-5,7,9-10H,6,8,14H2,1H3 |
InChIキー |
VIUIKJJRFANNIQ-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC2=CC=CC=C2N=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate](/img/structure/B13572483.png)
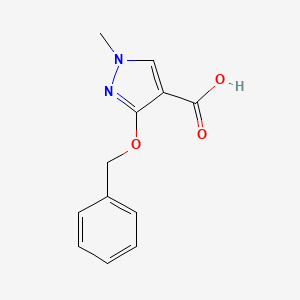
![Tert-butyl3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13572500.png)
![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)

![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/structure/B13572513.png)
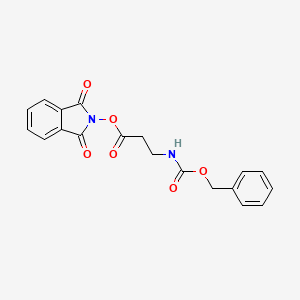
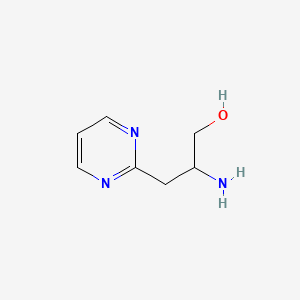
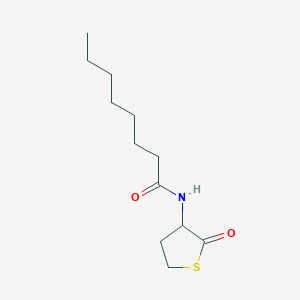

![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)


![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
